4-氰基-3-甲氧基苯磺酰氯

描述

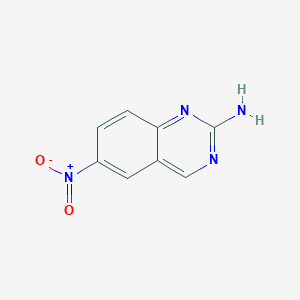

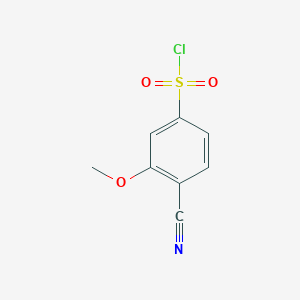

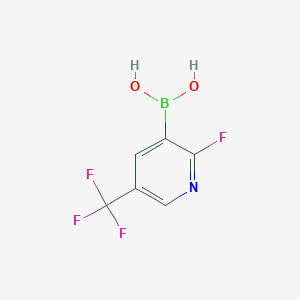

4-Cyano-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S . It is also known as CBM-Cl and is an important compound in the fields of chemistry and biology.

Synthesis Analysis

The synthesis of 4-Cyano-3-methoxybenzenesulfonyl chloride involves a high-yielding and chromatography-free process. The key steps include a thermal Newman-Kwart Rearrangement (NKR) to thiol 3 followed by zirconium(IV) chloride-promoted oxidative chlorination reaction .Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methoxybenzenesulfonyl chloride is represented by the InChI code: 1S/C8H6ClNO3S/c1-13-8-3-2-7 (14 (9,11)12)4-6 (8)5-10/h2-4H,1H3 . The average mass of the molecule is 231.656 Da and the monoisotopic mass is 230.975693 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Cyano-3-methoxybenzenesulfonyl chloride are complex. The compound reacts with aromatic nuclei to produce the corresponding sulfonyl chloride through a typical electrophilic aromatic substitution reaction .科学研究应用

Pharmaceutical Intermediates

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used as an intermediate in the synthesis of various pharmaceutical compounds . Intermediates are compounds that are used in the production of other compounds. In this case, “4-Cyano-3-methoxybenzenesulfonyl chloride” could be used to produce a variety of pharmaceuticals.

Anti-HIV Agents

This compound has been mentioned as a potential anti-HIV agent . This suggests that it could be used in the development of drugs to treat HIV infection.

Protecting Group Agent

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used as a protecting group agent for various nitrogen functions . In organic chemistry, protecting groups are functional groups that are used to prevent certain reactions from occurring during the synthesis of a compound.

Synthesis of Sulfonyls

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used in the synthesis of sulfonyls . Sulfonyls are a type of organic compound that contain a sulfonyl functional group.

Research and Testing

As a specific chemical compound, “4-Cyano-3-methoxybenzenesulfonyl chloride” could be used in various types of research and testing . For example, it could be used to test the effectiveness of new synthetic methods or to study the properties of similar compounds.

Production of Other Chemical Compounds

“4-Cyano-3-methoxybenzenesulfonyl chloride” could potentially be used in the production of other chemical compounds . For example, it could be used as a starting material in the synthesis of other benzenesulfonyl chlorides.

作用机制

Target of Action

It is known that sulfonyl chlorides, in general, are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .

Mode of Action

4-Cyano-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative. Sulfonyl chlorides are electrophiles that can undergo nucleophilic substitution reactions . In the presence of a nucleophile, the chlorine atom in the sulfonyl chloride group is replaced, leading to the formation of a new covalent bond . This reaction is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .

Biochemical Pathways

The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with other molecules and its role in biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Cyano-3-methoxybenzenesulfonyl chloride are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of 4-Cyano-3-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the sulfonyl chloride group. Moreover, the presence of other reactive species can compete with the intended targets of the compound .

安全和危害

4-Cyano-3-methoxybenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

4-cyano-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMEWAVZDPMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-methoxybenzenesulfonyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)

![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)